molecular formula C12H7Cl2NO B12991953 (2,3-Dichlorophenyl)(pyridin-3-yl)methanone

(2,3-Dichlorophenyl)(pyridin-3-yl)methanone

Cat. No.: B12991953
M. Wt: 252.09 g/mol
InChI Key: SNRWLVOZKJUQMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Dichlorophenyl)(pyridin-3-yl)methanone is an organic compound that features a dichlorophenyl group and a pyridinyl group connected through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dichlorophenyl)(pyridin-3-yl)methanone typically involves the reaction of 2,3-dichlorobenzoyl chloride with 3-pyridylmethanol under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dichlorophenyl)(pyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ketone group to an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2,3-Dichlorophenyl)(pyridin-3-yl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2,3-Dichlorophenyl)(pyridin-3-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to fit into active sites of enzymes or bind to receptors, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • (2,3-Dichlorophenyl)(pyridin-2-yl)methanone
  • (2,3-Dichlorophenyl)(pyridin-4-yl)methanone
  • (3,4-Dichlorophenyl)(pyridin-3-yl)methanone

Uniqueness

(2,3-Dichlorophenyl)(pyridin-3-yl)methanone is unique due to the specific positioning of the dichlorophenyl and pyridinyl groups, which can influence its reactivity and interaction with biological targets

Biological Activity

(2,3-Dichlorophenyl)(pyridin-3-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a dichlorophenyl group attached to a pyridin-3-yl moiety through a carbonyl functional group (methanone). Its molecular formula is C12H8Cl2NC_{12}H_{8}Cl_{2}N with a molecular weight of approximately 253.1 g/mol. The presence of two chlorine atoms enhances its lipophilicity, potentially improving membrane permeability and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Anticancer Activity : The compound has been identified as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies demonstrate that derivatives can effectively inhibit specific CDK enzymes, leading to reduced tumor growth in various cancer cell lines .
  • Antimicrobial Properties : The structural characteristics suggest potential antimicrobial effects, possibly due to the dichlorophenyl group's ability to enhance interaction with microbial membranes .
  • Anti-inflammatory Effects : Preliminary studies indicate that the compound may exhibit anti-inflammatory properties, although further research is needed to elucidate the mechanisms involved .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Cyclin-dependent Kinases (CDKs) : By inhibiting CDKs, the compound can disrupt the cell cycle in cancer cells, leading to apoptosis .
  • Microbial Enzymes : The compound may interact with enzymes critical for microbial survival, thereby exerting its antimicrobial effects .

Table 1: Biological Activity Summary

Activity TypeMechanismReference
AnticancerCDK inhibition
AntimicrobialMembrane interaction
Anti-inflammatoryUnknown

Table 2: In Vitro Cytotoxicity Data

Cell LineIC50 (µM)Reference
T-47D (Breast)0.67
SK-MEL-5 (Melanoma)0.80
HCT-116 (Colon)0.87

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated significant inhibition of cell proliferation in T-47D and SK-MEL-5 cell lines, showcasing the compound's potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Assessment
In another investigation, the antimicrobial properties of the compound were tested against several bacterial strains. Results demonstrated effective inhibition of growth, supporting its potential use in developing new antimicrobial agents.

Properties

Molecular Formula

C12H7Cl2NO

Molecular Weight

252.09 g/mol

IUPAC Name

(2,3-dichlorophenyl)-pyridin-3-ylmethanone

InChI

InChI=1S/C12H7Cl2NO/c13-10-5-1-4-9(11(10)14)12(16)8-3-2-6-15-7-8/h1-7H

InChI Key

SNRWLVOZKJUQMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)C2=CN=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.